molecular formula C11H17ClN2O3 B2710676 N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1376326-19-0

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2710676
CAS No.: 1376326-19-0
M. Wt: 260.72
InChI Key: XRQYWNJUXAJNPU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 3,5-dimethoxyphenyl aromatic ring and a methylamino-substituted acetamide backbone. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQYWNJUXAJNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a reductive amination reaction with methylamine to form N-(3,5-dimethoxyphenyl)methylamine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H17_{17}N2_2O3_3·HCl
  • Molecular Weight : Approximately 260.72 g/mol
  • Structure : The compound features a dimethoxy-substituted phenyl group and a methylamino group attached to an acetamide moiety, enhancing its solubility in aqueous solutions.

Scientific Research Applications

1. Pharmacological Applications

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride has been investigated for its biological properties , particularly its potential antiviral activity . Preliminary studies suggest that it may inhibit viral replication mechanisms, indicating a promising avenue for antiviral drug development. Additionally, compounds with similar structures have shown effects on neurotransmitter systems, suggesting possible applications in neuropharmacology.

2. Organic Chemistry

In the realm of organic chemistry, this compound serves as a glycosylation donor in visible-light-promoted reactions. This method successfully produces both O-glycosides and N-glycosides in moderate to excellent yields (often exceeding 90%), depending on the acceptor used. Such reactions are crucial for synthesizing glycoconjugates, which play significant roles in biological processes.

Case Studies

Several studies have explored the applications of this compound:

  • A study demonstrated its capacity as a glycosylation donor under visible light, yielding significant amounts of glycosides necessary for various biochemical applications.
  • Another investigation into its neuropharmacological effects indicated interactions with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or neurotransmitter modulation, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

  • N-(3,5-dimethylphenyl)-2-chloroacetamide (): Features chloro and methyl substituents instead of methoxy and methylamino groups.
  • 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride (): A positional isomer with methoxy and methyl groups at the 2- and 5-positions.

Data Table 1: Substituent Effects

Compound Substituents Key Properties Application
Target compound 3,5-dimethoxy, methylamino Enhanced solubility (HCl salt), stability Pharmaceutical research
N-(3,5-dimethylphenyl)-2-chloroacetamide 3,5-methyl, chloro High crystallinity, pesticidal activity Herbicide
2-amino-N-(2-methoxy-5-methylphenyl)acetamide HCl 2-methoxy, 5-methyl Moderate solubility, reduced bioactivity Drug intermediate

Acetamide Backbone Modifications

Key Compounds :

  • N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (): Incorporates a pyrazine-sulfamoyl moiety, expanding its role as a Hedgehog pathway inhibitor.
  • N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (): A simpler acetamide with a pyrazole substituent. The absence of methoxy groups reduces steric hindrance, possibly increasing metabolic degradation rates compared to the target compound .

Data Table 2: Backbone Complexity

Compound Backbone Features Bioactivity
Target compound Methylamino-acetamide Undisclosed (likely kinase modulation)
Pyrazine-sulfamoyl derivative () Sulfamoyl-pyrazine Hedgehog pathway inhibition
Pyrazole-acetamide () Pyrazole ring Antipyretic/metabolite

Salt Forms and Physicochemical Properties

Key Compounds :

  • Tetrahydrochloride salts (): Complex salts with multiple amine groups show higher molecular weight (>800 g/mol) and lower solubility compared to the target compound’s monohydrochloride form (MW ~280 g/mol). This highlights the target’s advantage in drug formulation .
  • 2-(3,5-dichlorophenoxy)ethylamine hydrochloride (): A dichlorophenoxy derivative with higher lipophilicity (Cl substituents) but reduced aqueous solubility compared to the target’s dimethoxyphenyl group .

Research Findings and Implications

  • Structural Stability : The 3,5-dimethoxy configuration in the target compound promotes symmetrical hydrogen bonding, as seen in analogues like 2-chloro-N-(3,5-dimethylphenyl)acetamide (), which forms intermolecular N–H⋯O bonds. This symmetry enhances crystallinity and shelf stability .
  • Pharmacokinetics : Compared to sulfonamide-containing derivatives (), the target compound’s simpler structure may improve bioavailability and reduce off-target interactions.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and neuropharmacological research. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₇N₂O₃·HCl
  • Molecular Weight : Approximately 260.72 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form, which is beneficial for biological assays .

Antiviral Properties

Preliminary studies have indicated that this compound exhibits antiviral activity . Research suggests it may inhibit viral replication mechanisms, although specific viral targets have not been extensively characterized. The compound's structural similarity to other antiviral agents hints at potential efficacy against a range of viruses .

Neuropharmacological Effects

The compound is also being investigated for its effects on neurotransmitter systems. It appears to interact with specific receptors in the central nervous system, which may influence neurotransmitter release and uptake. This suggests possible applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals the following insights:

Compound NameStructural FeaturesUnique Aspects
N-(3-methoxyphenyl)-2-(methylamino)acetamideContains a methoxy group instead of dimethoxyPotentially different biological activity
N,N-Dimethyl-2-(methylamino)acetamideHas two methyl groups on nitrogenMay exhibit different pharmacokinetic properties
N-(4-methoxyphenyl)-2-(methylamino)acetamideSubstituted at the para positionVariations in receptor binding profiles

The dimethoxy substitution pattern in this compound may enhance its binding affinity and selectivity for certain biological targets compared to these structurally similar compounds .

Case Studies and Research Findings

  • Antiviral Screening : In a study evaluating various compounds for antiviral properties, this compound was included in a library of small molecules. While specific IC₅₀ values were not reported for this compound, its structural analogs demonstrated promising antiviral effects against several viral strains .
  • Neuropharmacological Assessment : Another study assessed the interactions of similar compounds with neurotransmitter receptors. The findings suggested that compounds with methylamino substitutions could modulate neurotransmitter activity effectively, indicating that this compound may have similar effects .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction efficiency be optimized?

A common method involves coupling 3,5-dimethoxyaniline with a methylaminoacetamide precursor using carbodiimide-based reagents (e.g., EDC or DCC) in dichloromethane or DMF. For example, amide bond formation under anhydrous conditions with triethylamine as a base at 0–5°C minimizes side reactions . Post-synthesis, purification via recrystallization (e.g., slow evaporation from methylene chloride) or column chromatography (silica gel, methanol/dichloromethane gradient) is critical. Reaction efficiency depends on stoichiometric ratios, temperature control, and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm) .
  • X-ray Crystallography : Resolves conformational details, hydrogen bonding, and crystal packing, as demonstrated in related acetamide derivatives .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How do conformational variations in crystal structures impact the compound’s reactivity or biological interactions?

In related acetamides, dihedral angles between aromatic and amide groups (e.g., 44.5°–77.5°) influence intermolecular hydrogen bonding (N–H⋯O), which can alter solubility and ligand-receptor binding. For example, R22(10)-type dimerization in crystals may reduce bioavailability by promoting aggregation . Computational modeling (DFT or MD simulations) can predict how conformational flexibility affects interactions with biological targets .

Q. What strategies resolve contradictions in stability data under varying pH or solvent conditions?

  • Hydrolytic Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) with HPLC monitoring. Methoxy groups may confer resistance to acidic hydrolysis compared to electron-withdrawing substituents .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and PBS. Polar aprotic solvents (e.g., DMF) enhance stability by reducing proton exchange at the amide bond .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to hypothesized targets (e.g., neurotransmitter transporters) .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) tracks subcellular localization in live-cell assays .

Q. What methodologies address batch-to-batch variability in physicochemical properties?

  • Quality-by-Design (QbD) : Optimize synthetic parameters (e.g., reaction time, catalyst loading) using DOE (design of experiments) to minimize impurities .
  • Polymorph Screening : Use solvent/antisolvent crystallization under varied temperatures to isolate stable polymorphs, ensuring consistent dissolution rates .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity reports), validate assays using orthogonal techniques (e.g., Western blot alongside ELISA) and control for batch-specific impurities .
  • Advanced Crystallography : For ambiguous electron density maps, employ Hirshfeld surface analysis to resolve disordered moieties .

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